3,5-Dimethyl-2-(tributylstannyl)pyridine
CAS No.: 445373-10-4
Cat. No.: VC4236165
Molecular Formula: C19H35NSn
Molecular Weight: 396.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 445373-10-4 |
---|---|
Molecular Formula | C19H35NSn |
Molecular Weight | 396.206 |
IUPAC Name | tributyl-(3,5-dimethylpyridin-2-yl)stannane |
Standard InChI | InChI=1S/C7H8N.3C4H9.Sn/c1-6-3-7(2)5-8-4-6;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
Standard InChI Key | GGRYRLPMKLOVNG-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)C)C |
Introduction
Synthesis and Optimization
The synthesis of 3,5-dimethyl-2-(tributylstannyl)pyridine typically involves multi-step procedures that integrate stannylation reactions with palladium- or ruthenium-catalyzed coupling methodologies .
Stannylation of Pyridine Derivatives
A common approach begins with the preparation of a pyridine precursor, such as 2-bromo-3,5-dimethylpyridine, which undergoes stannylation via reaction with tributyltin hydride (Bu<sub>3</sub>SnH) in the presence of transition metal catalysts. For example, Cp*RuCl<sub>2</sub> has been employed to facilitate trans-hydrostannation of propargyl alcohols, achieving yields exceeding 90% under optimized conditions . Alternatively, palladium catalysts like Pd(PPh<sub>3</sub>)<sub>4</sub> enable Stille coupling between stannylated reagents and halogenated pyridines in toluene or dichloromethane solvents .
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions often require reflux conditions (100–140°C) to achieve complete conversion .
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Solvent Choice: Polar aprotic solvents (e.g., toluene, dichloromethane) enhance reaction rates compared to nonpolar alternatives .
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Catalyst Loading: Palladium catalyst concentrations as low as 1 mol% suffice for efficient coupling, minimizing costs .
A representative synthesis from the literature involves reacting 2-bromo-3,5-dimethylpyridine with 2-(tributylstannyl)pyridine in the presence of LiCl and Pd(PPh<sub>3</sub>)<sub>4</sub>, yielding the target compound in 65% after flash chromatography .
Table 1: Comparative Synthesis Methods
Structural and Spectroscopic Characterization
Molecular Geometry and Bonding
X-ray crystallography of analogous organotin compounds reveals a trigonal bipyramidal geometry at the tin center, with the pyridine nitrogen coordinating to the metal in cyclometallated complexes . The Sn–C bond length typically ranges from 2.10–2.15 Å, while Sn–N distances approximate 2.30 Å .
Spectroscopic Data
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NMR Spectroscopy: <sup>1</sup>H NMR spectra exhibit characteristic pyridyl proton resonances at δ 6.8–8.2 ppm, with methyl groups appearing as singlets near δ 2.5 ppm . The tributyltin moiety shows resonances for butyl chains at δ 0.8–1.6 ppm .
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Mass Spectrometry: High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 396.206 (calculated for C<sub>19</sub>H<sub>35</sub>NSn) .
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Infrared Spectroscopy: Stretching vibrations for C–Sn bonds appear near 500 cm<sup>−1</sup>, while pyridine ring modes are observed at 1600–1450 cm<sup>−1</sup> .
Table 2: Key Spectroscopic Features
Technique | Key Signals | Reference |
---|---|---|
<sup>1</sup>H NMR | δ 2.5 (CH<sub>3</sub>), δ 6.8–8.2 (Py-H) | |
HRMS | m/z 396.206 (M<sup>+</sup>) | |
IR | 500 cm<sup>−1</sup> (C–Sn) |
Applications in Organic Synthesis and Materials Science
Cross-Coupling Reactions
The tributylstannyl group enables participation in Stille couplings, forming carbon–carbon bonds with aryl or alkenyl halides. For instance, reactions with Pd(PPh<sub>3</sub>)<sub>4</sub> and aryl iodides produce biaryl derivatives used in pharmaceutical intermediates .
Cyclometallated Complexes
3,5-Dimethyl-2-(tributylstannyl)pyridine serves as a precursor for iridium(III) and platinum(II) complexes in optoelectronic devices. These complexes exhibit intense photoluminescence with quantum yields up to 85%, making them suitable for organic light-emitting diodes (OLEDs) .
Polymer and Material Synthesis
Incorporation into conjugated polymers enhances charge transport properties in organic semiconductors. The methyl groups improve solubility, facilitating solution-processing in thin-film applications .
Comparison with Related Organotin Compounds
2-(Tributylstannyl)pyridine (CAS 17997-47-6)
This analog lacks methyl groups, reducing steric hindrance but increasing susceptibility to oxidation. Its lower molecular weight (368.14 g/mol) correlates with higher volatility .
3-Methyl-5-(tributylstannyl)pyridine (CAS 167556-63-0)
Isomeric substitution alters electronic properties, shifting NMR resonances and reactivity patterns in coupling reactions .
Table 3: Structural and Physical Comparison
Compound | Molecular Weight | Boiling Point | Density |
---|---|---|---|
3,5-Dimethyl-2-(tributylstannyl)pyridine | 396.206 | 134°C | 1.15 g/mL |
2-(Tributylstannyl)pyridine | 368.14 | >110°C | 1.15 g/mL |
3-Methyl-5-(tributylstannyl)pyridine | 382.2 | Not reported | 1.18 g/mL |
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